REACTION_CXSMILES
|
OS(O)(=O)=O.[Cl:6][C:7]1[C:8]([O:16][CH3:17])=[CH:9][C:10]([O:14][CH3:15])=[C:11]([NH2:13])[CH:12]=1.N([O-])=O.[Na+].[N-:22]=[N+:23]=[N-].[Na+]>O>[N:13]([C:11]1[CH:12]=[C:7]([Cl:6])[C:8]([O:16][CH3:17])=[CH:9][C:10]=1[O:14][CH3:15])=[N+:22]=[N-:23] |f:2.3,4.5|
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)N)OC)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously at 0° C. in an ice-salt bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting a deep purple suspension
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
a brown solution was obtained
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Type
|
STIRRING
|
Details
|
This solution was stirred at this temperature for an hour
|
Type
|
STIRRING
|
Details
|
This solution was then stirred for an hour
|
Type
|
CUSTOM
|
Details
|
The grey precipitations (1.0 g, 30%)
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Yellow solids formed in the filtrate
|
Type
|
CUSTOM
|
Details
|
were also collected
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C1=C(C=C(C(=C1)Cl)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |